tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate
Description
tert-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate is a chiral carbamate derivative featuring a 2,3-dihydrobenzofuran scaffold substituted with a bromine atom at position 7 and a tert-butyl carbamate group at the (3R)-stereocenter. The dihydrobenzofuran core provides partial saturation, enhancing conformational rigidity compared to fully aromatic systems. Its stereochemistry (3R) is critical for enantioselective interactions in drug development, particularly in targeting chiral biological receptors.
Properties
IUPAC Name |
tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMQJPNDYZKGNF-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated benzofuran derivative. One common method involves the use of Boc (tert-butoxycarbonyl) protection for the amine group, followed by bromination and subsequent coupling with the benzofuran moiety . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Chemical Reactions Analysis
tert-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzofuran moiety can undergo oxidation to form quinone derivatives, while reduction can lead to dihydrobenzofuran derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H16BrNO3
- Molecular Weight : 314.18 g/mol
- CAS Number : 2165942-43-6
- Purity : Typically ≥ 97%
The compound features a benzofuran moiety, which is known for its biological activity. The presence of the bromine atom can enhance the reactivity of the molecule, making it a valuable intermediate in synthetic pathways.
Medicinal Chemistry
tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate has been investigated for its potential therapeutic effects. The benzofuran structure is associated with various pharmacological activities, including anti-inflammatory and anticancer properties. Research indicates that derivatives of benzofuran can modulate biological pathways relevant to cancer cell proliferation and apoptosis.
Case Study: Anticancer Activity
A study demonstrated that benzofuran derivatives exhibited cytotoxic effects on various cancer cell lines. The incorporation of the tert-butyl carbamate moiety may enhance solubility and bioavailability, potentially leading to improved therapeutic outcomes.
Synthetic Organic Chemistry
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling chemists to create a range of derivatives with tailored properties.
Example Reactions:
-
Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles to generate new compounds.
Biological Studies
The compound's structure suggests potential interactions with biological targets. Research into its binding affinities and mechanisms of action can provide insights into its role as a lead compound for drug discovery.
In vitro assays have been conducted to assess the compound's effects on specific enzymes or receptors involved in disease processes. Such studies are crucial for understanding the pharmacodynamics of new drug candidates.
Data Table: Summary of Applications
| Application Area | Description | Example Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic effects; anti-inflammatory and anticancer properties | Cytotoxicity against cancer cell lines |
| Synthetic Chemistry | Building block for creating derivatives; versatile functionalization | Nucleophilic substitution reactions |
| Biological Studies | Interaction with biological targets; mechanism exploration | In vitro assays for enzyme/receptor binding |
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can engage in π-π stacking interactions, while the carbamate group can form hydrogen bonds with amino acid residues in the active site of enzymes . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate with analogous carbamates, focusing on structural variations, physicochemical properties, and applications.
Enantiomeric and Diastereomeric Analogs
Key Observations :
- Ring Systems : Dihydrobenzofuran derivatives exhibit greater aromatic character and rigidity compared to cyclopentyl analogs, influencing binding affinity in drug-receptor interactions.
Heterocyclic Carbamates with Nitrogenous Cores
Key Observations :
- Nitrogenous Rings: Piperidine-based carbamates (e.g., 1523530-57-5) introduce basic nitrogen, enhancing solubility in acidic environments. The target compound’s oxygen-rich benzofuran may exhibit lower basicity but better oxidative stability.
- Substituent Effects : Fluorine (1268520-95-1) and methyl groups (1523530-57-5) modulate electronic and steric properties, impacting pharmacokinetics.
Macrocyclic and Functionalized Analogs
Key Observations :
- Ring Size : The azepane derivative (2940859-48-1) offers conformational flexibility, contrasting with the rigid benzofuran core. This flexibility may improve binding to larger enzyme pockets but reduce target specificity.
Biological Activity
tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and safety profile.
- Molecular Formula : C13H16BrNO3
- Molecular Weight : 314.18 g/mol
- CAS Number : 2165942-43-6
- Purity : ≥97% .
The biological activity of this compound appears to be linked to its interaction with various cellular pathways. Preliminary studies suggest that the compound may have effects on signaling pathways involved in cell survival and apoptosis.
Potential Mechanisms:
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, indicating a potential for antioxidant properties.
- Inhibition of Cell Proliferation : The compound may inhibit cancer cell lines through mechanisms that are not yet fully understood but could involve modulation of cell cycle regulators.
Neuroprotective Effects
The neuroprotective potential of related compounds has been explored in the context of oxidative stress-induced neurodegeneration. For instance, studies have shown that certain benzofuran derivatives can protect neuronal cells from oxidative damage by modulating ERK and Akt signaling pathways, suggesting that this compound may exhibit similar protective effects.
Study 1: Cytotoxicity Assessment
A study assessing the cytotoxic effects of various benzofuran derivatives on cancer cell lines indicated that modifications to the benzofuran structure significantly influenced biological activity. While specific data on this compound is lacking, it is reasonable to hypothesize similar outcomes based on structural analogs.
Study 2: Antioxidant Activity
In vitro assays using related compounds demonstrated a capacity to reduce oxidative stress markers in cell cultures exposed to prooxidants such as tert-butyl hydroperoxide (TBHP). This suggests potential use in neurodegenerative disease models where oxidative stress is a contributing factor .
Safety Profile
While specific toxicity data for this compound is scarce, general safety assessments for similar compounds indicate a need for caution in dosage and administration due to potential cytotoxic effects at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
